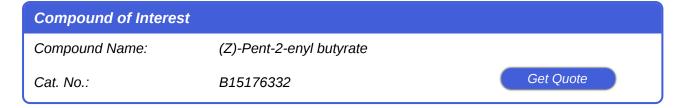


Natural occurrence of (Z)-Pent-2-enyl butyrate in plants

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An In-depth Technical Guide to the Natural Occurrence of (Z)-Pent-2-enyl Butyrate in Plants

Introduction

(Z)-Pent-2-enyl butyrate, also known as (Z)-2-penten-1-yl butanoate, is an organic ester with the chemical formula C₉H₁₆O₂. As a volatile organic compound (VOC), it contributes to the complex aroma profiles of certain plants. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for (Z)-Pent-2-enyl butyrate in the plant kingdom. The content is tailored for researchers, scientists, and professionals in the fields of phytochemistry, flavor science, and drug development.

Natural Occurrence

The presence of **(Z)-Pent-2-enyl butyrate** as a natural constituent in plants is documented, although it typically appears as a minor component of the overall volatile profile. The most notable and well-documented source is the fruit of the cherimoya tree (Annona cherimola).

Quantitative Data

Quantitative data for **(Z)-Pent-2-enyl butyrate** is sparse in publicly available literature, as it is often not one of the most abundant volatile compounds. However, its presence has been qualitatively confirmed in detailed analyses of cherimoya fruit aroma. One key study identified (Z)-2-pentenyl butanoate in cherimoya fruit pulp through high-resolution gas chromatographymass spectrometry (HRGC-MS) and Fourier-transform infrared spectroscopy (HRGC-FTIR).



While this foundational study confirmed its identity, specific concentration values were not provided.

Plant Species	Plant Part	Compound Name	Status	Reference
Annona cherimola (Cherimoya)	Fruit Pulp	(Z)-2-Pentenyl butanoate	Identified	

Biosynthesis of (Z)-Pent-2-enyl Butyrate

The biosynthesis of **(Z)-Pent-2-enyl butyrate** is intrinsically linked to the lipoxygenase (LOX) pathway, which is responsible for the formation of a class of compounds known as green leaf volatiles (GLVs). GLVs include C5 and C6 aldehydes and alcohols derived from the oxidative cleavage of C18 polyunsaturated fatty acids like linoleic and linolenic acids.

The pathway proceeds as follows:

- Release of Fatty Acids: Upon tissue damage or other stress, lipases release polyunsaturated fatty acids (e.g., linolenic acid) from cell membranes.
- Hydroperoxidation: A 13-lipoxygenase (13-LOX) enzyme catalyzes the addition of molecular oxygen to the fatty acid, forming 13-hydroperoxy-linolenic acid (13-HPOT).
- Cleavage: The enzyme hydroperoxide lyase (HPL) cleaves the 13-HPOT. This cleavage can
 result in the formation of C6 and C12 compounds. However, an alternative, HPLindependent pathway involving the 13-LOX enzyme itself is essential for the synthesis of C5
 volatiles in plants like tomato. This process yields C5 aldehydes.
- Reduction: The resulting C5 aldehyde, (Z)-2-pentenal, is then reduced to its corresponding alcohol, (Z)-2-penten-1-ol, by an alcohol dehydrogenase (ADH).
- Esterification: Finally, the C5 alcohol serves as a substrate for an alcohol acyltransferase (AAT). This enzyme catalyzes the transfer of a butyryl group from butyryl-CoA to the alcohol, forming the ester (Z)-Pent-2-enyl butyrate.



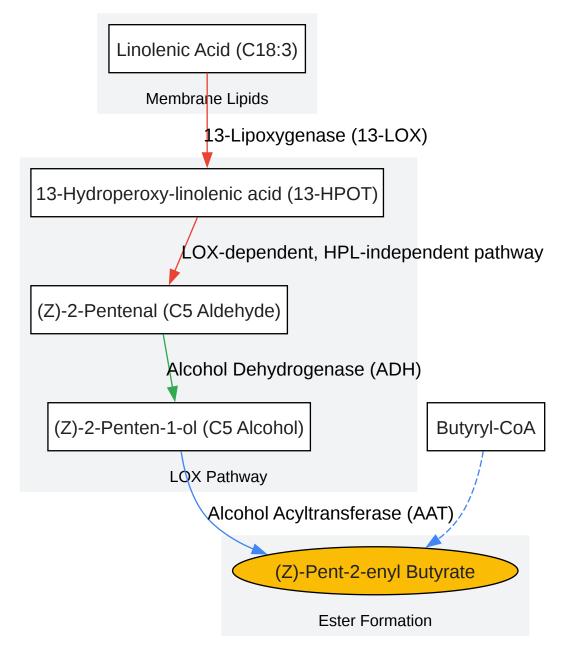


Figure 1: Biosynthesis of (Z)-Pent-2-enyl Butyrate via the Lipoxygenase Pathway

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Caption: Biosynthesis of (Z)-Pent-2-enyl Butyrate.

Experimental Protocols

The analysis of volatile compounds like **(Z)-Pent-2-enyl butyrate** from plant matrices is most effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with



Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and requires minimal sample preparation.

Detailed Methodology: HS-SPME-GC-MS Analysis of Cherimoya Volatiles

This protocol is a synthesized methodology based on established procedures for analyzing volatile compounds in cherimoya and other fruits.

- 1. Sample Preparation:
- Collect fresh, ripe cherimoya fruit.
- Homogenize a known quantity (e.g., 2-5 g) of the fruit pulp in a blender or with a mortar and pestle under liquid nitrogen to halt enzymatic activity.
- Transfer the homogenized sample into a 20 mL headspace vial.
- To aid in the release of volatiles and inhibit further enzymatic reactions, add a saturated solution of sodium chloride (NaCl).
- Add an internal standard (e.g., $5~\mu L$ of ethyl nonanoate) to each sample for semi-quantification purposes.
- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
- 2. Headspace Solid-Phase Microextraction (HS-SPME):
- Fiber Selection: Utilize a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS)
 fiber, which is effective for trapping a broad range of volatile and semi-volatile compounds.
- Incubation: Place the vial in an autosampler tray or a water bath set to a controlled temperature (e.g., 30-50°C) and allow it to equilibrate for a set time (e.g., 10-15 minutes) with agitation.
- Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at the same temperature and agitation conditions to allow for the



adsorption of volatile compounds.

- 3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Desorption: After extraction, the SPME fiber is immediately introduced into the heated injection port (e.g., 250°C) of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.
- Gas Chromatograph:
 - \circ Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped up to 240°C at a rate of 5°C/min, and held for 5 minutes.
- Mass Spectrometer:
 - o Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 300.
 - Ion Source Temperature: 230°C.
- 4. Data Analysis:
- Identification: Identify **(Z)-Pent-2-enyl butyrate** by comparing its mass spectrum and retention index with those of an authentic standard and/or with spectra available in mass spectral libraries such as the National Institute of Standards and Technology (NIST) library.
- Quantification: Calculate the relative abundance of the compound by comparing its peak area to the peak area of the internal standard.



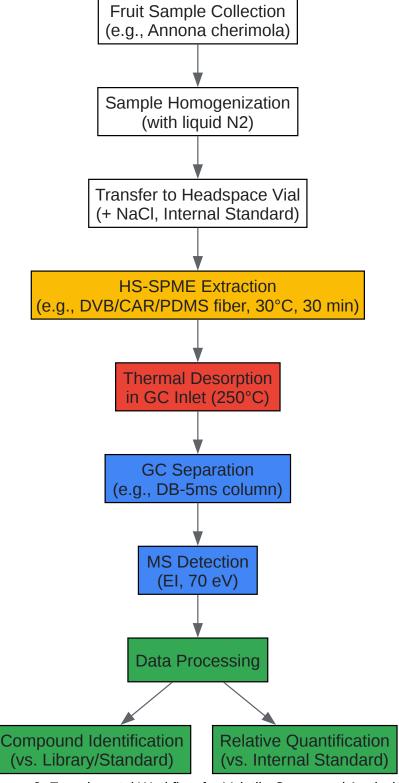


Figure 2: Experimental Workflow for Volatile Compound Analysis

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Caption: HS-SPME-GC-MS workflow for plant volatiles.







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